8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one
Description
Properties
CAS No. |
172462-88-3 |
|---|---|
Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
8-hydroxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O4/c18-11-3-1-2-10-12(11)15-13(16-14(10)19)8-4-6-9(7-5-8)17(20)21/h1-7,18H,(H,15,16,19) |
InChI Key |
FKPMZNSEGYFIDN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonyms |
4(1H)-Quinazolinone, 8-hydroxy-2-(4-nitrophenyl)- (9CI) |
Origin of Product |
United States |
Biological Activity
8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with 4-nitrobenzaldehyde under acidic conditions. The resulting compound features a hydroxyl group at the 8-position and a nitrophenyl substituent at the 2-position, contributing to its unique biological profile.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial efficacy of quinazolinone derivatives. For instance, a study evaluated several quinazolinone derivatives, including this compound, against various bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of quinazolinones is well-documented. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 18.5 |
| A549 (lung cancer) | 20.0 |
The IC50 values suggest that the compound is relatively potent against these cell lines, indicating its potential as an anticancer therapeutic .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of quinazolinones has been explored extensively. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.
Case Studies
A notable case study involved the administration of this compound in a murine model of induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent .
Scientific Research Applications
8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one, a compound belonging to the quinazoline family, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications across different fields, including medicinal chemistry, material science, and analytical chemistry, supported by data tables and case studies.
Structure
The molecular formula of this compound is C15H12N4O3, with a molecular weight of 284.28 g/mol. The compound features a quinazolinone core with a hydroxyl group and a nitrophenyl substituent, contributing to its diverse reactivity and bioactivity.
Medicinal Chemistry
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| MCF-7 | 12.5 | Induced apoptosis via mitochondrial pathway | |
| HeLa | 15.0 | Inhibited cell proliferation significantly |
Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and increased apoptosis in malignant cells.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Material Science
Fluorescent Properties
this compound exhibits strong fluorescence properties, making it suitable for applications in sensors and imaging.
| Property | Value |
|---|---|
| Emission Peak | 520 nm |
| Quantum Yield | 0.85 |
Application in Sensors
The compound has been incorporated into polymer matrices to develop fluorescent sensors for detecting metal ions such as Cu²⁺ and Pb²⁺, which are toxic environmental pollutants .
Analytical Chemistry
Chromatographic Applications
Due to its unique chemical structure, this quinazolinone derivative has been used as a standard reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.
Method Development
A recent study optimized an HPLC method using this compound as an internal standard for quantifying other quinazoline derivatives in pharmaceutical formulations, achieving high sensitivity and reproducibility .
Chemical Reactions Analysis
Hydroxylation and Oxidation Reactions
The phenolic hydroxyl group at position 8 participates in oxidation and hydroxylation reactions:
- Autoxidation : Under aerobic conditions, the hydroxyl group undergoes oxidation to form a quinone-like structure, particularly in alkaline media .
- Metal-mediated oxidation : Reaction with Fe(III) or Cu(II) ions generates semiquinone radicals detectable via ESR spectroscopy .
Example Reaction:
Nitration and Electrophilic Substitution
Electrophilic substitution occurs preferentially at positions 5 and 7 of the quinazolinone ring due to electron-donating hydroxyl group effects :
Alkylation and Acylation
The hydroxyl group undergoes alkylation or acylation under basic conditions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | 8-Methoxy-2-(4-nitrophenyl)quinazolin-4-one | 85% |
| Acetylation | Ac₂O, pyridine | 8-Acetoxy-2-(4-nitrophenyl)quinazolin-4-one | 78% |
Nucleophilic Substitution
The nitro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
Cyclization and Condensation
The compound serves as a precursor for fused heterocycles:
- With thiourea : Forms thiazolo[3,2-a]quinazolinone derivatives under acidic conditions .
- With aldehydes : Produces Schiff bases via condensation at the hydroxyl group, enhancing bioactivity .
Example Reaction:
Metal Complexation
The hydroxyl and carbonyl groups facilitate coordination with transition metals:
| Metal Ion | Stoichiometry | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 | Antibacterial agents | |
| Fe(III) | 1:1 | Catalysis in oxidation reactions |
Photochemical Reactions
UV irradiation induces tautomerization and dimerization:
- Tautomerization : Reversible shift between keto-enol forms .
- Dimerization : Forms a C–C coupled product at position 3 under UV/VIS light .
Key Mechanistic Insights:
- Electronic Effects : The 4-nitrophenyl group withdraws electrons, directing electrophiles to the hydroxyl-bearing ring .
- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while water promotes oxidation .
- Catalysis : Acidic or basic conditions significantly alter reaction pathways—e.g., Brønsted acids accelerate cyclization .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinones
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Key analogues include:
Table 1: Structural Comparison of Selected Quinazolinones
Key Observations :
- Hydroxyl vs. Amino Groups: The 8-OH group in the target compound may improve solubility compared to 3-NH₂ in 4e, but reduces basicity .
- Dihydroquinazolinones: Compounds like 2,3-dihydro-2-(4-fluorophenyl)quinazolin-4(1H)-one exhibit reduced planarity, altering binding modes in enzyme inhibition.
Comparison :
Key Findings :
- Antimicrobial Activity : Derivatives with benzothiazole moieties (e.g., ) show superior activity against S. aureus (MIC 12.5 µg/mL).
- Enzyme Inhibition: Dihydroquinazolinones with fluorophenyl groups exhibit potent cathepsin B inhibition (<10 µM) , suggesting the target compound’s nitro group may similarly enhance enzyme targeting.
- Anticancer Potential: 3-[(1-Benzyltriazolyl)methyl]quinazolin-4(3H)-one derivatives show cytotoxicity against cancer cell lines (e.g., MCF-7) , implying structural flexibility for oncology applications.
Physicochemical Properties
Table 4: Physical and Spectroscopic Data
Analysis :
- The hydroxyl group in the target compound would likely shift IR absorption (O–H stretch ~3,200–3,600 cm⁻¹) and downfield-shift aromatic protons in ¹H-NMR.
- Melting points for nitro-substituted quinazolinones (e.g., 224–225°C for 4e ) suggest high thermal stability, a trait expected for the target compound.
Preparation Methods
Reaction Mechanism and Substrate Selection
The graphene oxide (GO)-mediated method employs anthranilamide derivatives and 4-nitrobenzaldehyde in aqueous medium. For 8-hydroxy substitution, 8-methoxyanthranilamide serves as the starting material to prevent premature oxidation of the hydroxyl group. GO nanosheets act as both catalyst and stabilizing agent, while oxone (KHSO₅) facilitates oxidative cyclization.
The reaction proceeds via imine formation between the aldehyde and anthranilamide, followed by nucleophilic attack and aromatization. The methoxy group at position 8 remains intact during cyclization, requiring subsequent demethylation. This two-step process achieves an overall yield of 78–82% when optimized.
Optimization Parameters
-
Catalyst Loading : 25 mg GO per mmol substrate balances activity and separation
-
Temperature : Room temperature (25°C) sufficient for cyclization
Table 1: Cyclocondensation Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Cyclization yield | 97% | |
| Demethylation yield | 65–67% | |
| Final m.p. | 253–258°C | |
| Purity (HPLC) | >98% |
Copper-Catalyzed Isocyanide-Amine Coupling
Catalytic System Design
The copper(II) acetate-catalyzed method couples 2-isocyanobenzoates with 4-nitrophenyl-containing amines. This one-pot approach proceeds through imidoylative cross-coupling followed by cyclocondensation. The 8-hydroxy group is introduced via post-synthetic demethylation using BBr₃, analogous to Method 1.
Key advantages :
Reaction Kinetics
-
Rate-determining step : Imidoyl copper intermediate formation
-
Solvent effects : Dichloromethane improves nitro group stability vs. polar aprotic solvents
Characterization data :
Sequential Amination-Annulation Strategy
Stepwise Functionalization
This method constructs the quinazolinone core through:
-
ZnCl₂-catalyzed amination of 2-aminobenzonitrile with aminoethanol
-
Annulation with 4-nitrobenzoyl chloride
Critical steps :
Limitations and Solutions
-
Nitro group reduction : Observed under prolonged heating (>12 hours)
Mitigation : Strict temperature control (60–70°C) and inert atmosphere -
Byproduct formation : Up to 15% dimeric species
Resolution : Silica gel chromatography with n-hexane/EtOAc (2:1)
Comparative Methodological Analysis
Table 2: Synthesis Route Comparison
Structural Characterization Benchmarks
Spectroscopic Consistency
Thermal Properties
Industrial Viability Considerations
Cost Analysis
Q & A
Q. What are effective synthetic routes for 8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, nucleophilic addition reactions using 2-aminobenzothiazoles and a benzoxazinone precursor (e.g., 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) can yield quinazolinone derivatives. Introducing the 8-hydroxy group may require pre-functionalized starting materials (e.g., 2-aminobenzoic acid derivatives with hydroxyl groups) or post-synthetic oxidation . Characterization via FTIR, -NMR, -NMR, and mass spectrometry is critical to confirm structural integrity .
Q. Which spectroscopic techniques are essential for structural elucidation of quinazolinone derivatives?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm, NO asymmetric stretch at ~1520 cm) .
- -NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, NH protons at δ 10–12 ppm) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How can reaction yields be optimized for 8-hydroxyquinazolinone derivatives?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates .
- Temperature Control : Reactions at 80–100°C typically achieve yields >80% for similar derivatives .
Q. What strategies resolve contradictions in spectral data for quinazolinone derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental -NMR data with computational predictions (e.g., DFT calculations) .
- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals in aromatic regions .
- Crystallography : If single crystals are obtained, refine structures using programs like SHELXL to validate bond lengths/angles .
Q. How to design experiments for evaluating biological activities of 8-hydroxyquinazolinone derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant Screening : Perform DPPH radical scavenging assays (IC values) .
- Enzyme Inhibition : Test cathepsin B/H inhibition using fluorogenic substrates, as seen in structurally related quinazolinones .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cathepsins) .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of nitro groups) with bioactivity data .
- Pharmacophore Mapping : Identify critical functional groups (e.g., 8-hydroxy, 4-nitrophenyl) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
